molecular formula C11H13N3OS2 B2787260 (E)-5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 904852-92-2

(E)-5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2787260
CAS No.: 904852-92-2
M. Wt: 267.37
InChI Key: DNWBUPFGCFVLBM-WEVVVXLNSA-N
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Description

The compound is a thioxothiazolidinone derivative with a substituted pyrazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Thioxothiazolidinones are a class of organic compounds containing a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thioxothiazolidinone rings. The ethyl group on the pyrazole ring and the methylene bridge connecting the two rings would also be notable features .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding at the nitrogen atoms could impact its solubility and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

(E)-5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one and its derivatives have been the focus of research mainly in the synthesis and evaluation of their biological activities. These compounds have been synthesized through various chemical reactions and tested for different biological properties.

  • Anti-inflammatory Activity:

    • Derivatives of thioxothiazolidin-4-one, with a similar structural framework, have demonstrated significant anti-inflammatory activity in research. For instance, Sunder and Maleraju (2013) synthesized eight derivatives and found that compounds 10a, 10b, and 10d showed significant anti-inflammatory activity, with 10c showing moderate activity Sunder & Maleraju, 2013.
  • Anticancer and Antiangiogenic Effects:

    • Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects against transplantable mouse tumor. The compounds significantly reduced ascites tumor volume, cell number, and increased the life span of EAT-bearing mice. They also manifested strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation Chandrappa et al., 2010.
  • Inhibitors of ADAMTS-5:

    • Gilbert et al. (2007) described a series of 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5, indicating their potential in inhibiting the degradation of aggrecan, a major component of cartilage lost in osteoporosis Gilbert et al., 2007.
  • Molecular Docking and Anticancer Activity:

    • Madhusudhanrao and Manikala (2020) synthesized a novel series of analogues and screened them for in vitro anticancer activity, showing that some compounds were potent against tested cancer cell lines. Molecular docking studies also revealed significant scores, suggesting the potential of these compounds in anticancer therapy Madhusudhanrao & Manikala, 2020.
  • Antimicrobial Activity:

    • B'Bhatt and Sharma (2017) synthesized a series of novel compounds containing the 2-thioxothiazolidin-4-one derivative and screened them for in vitro antibacterial and antifungal activity. The results showed variable and modest activities against investigated strains of bacteria and fungi, indicating the antimicrobial potential of these compounds B'Bhatt & Sharma, 2017.

Future Directions

The study of pyrazole and thioxothiazolidinone derivatives is an active area of research, particularly in the development of new pharmaceuticals. This compound, with its combination of these two functional groups, could be of interest in this context .

Properties

IUPAC Name

(5E)-5-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-4-14-7(3)8(6(2)13-14)5-9-10(15)12-11(16)17-9/h5H,4H2,1-3H3,(H,12,15,16)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWBUPFGCFVLBM-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=C2C(=O)NC(=S)S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/2\C(=O)NC(=S)S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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